N-(4-ethoxyphenyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide
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Description
N-(4-ethoxyphenyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide is a useful research compound. Its molecular formula is C22H19N3O3 and its molecular weight is 373.412. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that benzodiazepines, a class of compounds to which this molecule belongs, primarily targetGABA receptors in the brain . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and induce relaxation .
Mode of Action
This binding enhances the effect of GABA, a neurotransmitter that inhibits the activity of neurons. The enhanced GABA effect results in increased inhibitory effects on neuronal activity, leading to sedative, anti-anxiety, and muscle relaxant effects .
Biochemical Pathways
Benzodiazepines are known to affect theGABAergic pathway . By enhancing the effect of GABA, these compounds increase inhibitory neurotransmission, which can affect various downstream effects such as mood regulation, anxiety reduction, and muscle relaxation .
Pharmacokinetics
Benzodiazepines are generally well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, determining its onset and duration of action .
Result of Action
Benzodiazepines typically result in decreased neuronal excitability due to their enhancement of gaba’s inhibitory effects . This can lead to a range of effects at the cellular level, including reduced anxiety, sedation, and muscle relaxation .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-2-28-16-10-8-15(9-11-16)23-21(26)14-7-12-19-20(13-14)25-22(27)17-5-3-4-6-18(17)24-19/h3-13,24H,2H2,1H3,(H,23,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBZSAQBSFTTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)NC4=CC=CC=C4C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.